molecular formula C10H12ClNO B6590549 1-[(4-Chlorophenyl)methyl]-3-azetidinol CAS No. 111043-50-6

1-[(4-Chlorophenyl)methyl]-3-azetidinol

Cat. No.: B6590549
CAS No.: 111043-50-6
M. Wt: 197.66 g/mol
InChI Key: XJIZBIGPVVLRRZ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-azetidinol is a chemical compound that features a four-membered azetidine ring substituted with a hydroxyl group and a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]-3-azetidinol can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzyl chloride with azetidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-3-azetidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler azetidine derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-[(4-Chlorophenyl)methyl]-3-azetidinone.

    Reduction: Formation of 1-[(4-Chlorophenyl)methyl]azetidine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-azetidinol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-[(4-Chlorophenyl)methyl]azetidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    1-[(4-Bromophenyl)methyl]-3-azetidinol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    1-[(4-Chlorophenyl)methyl]-3-pyrrolidinol: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, leading to different properties.

Uniqueness: 1-[(4-Chlorophenyl)methyl]-3-azetidinol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIZBIGPVVLRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278716
Record name 1-[(4-Chlorophenyl)methyl]-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111043-50-6
Record name 1-[(4-Chlorophenyl)methyl]-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111043-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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